4-(3,5-Difluorophenyl)-4-oxobutyric acid

Catalog No.
S721884
CAS No.
302912-30-7
M.F
C10H8F2O3
M. Wt
214.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Difluorophenyl)-4-oxobutyric acid

CAS Number

302912-30-7

Product Name

4-(3,5-Difluorophenyl)-4-oxobutyric acid

IUPAC Name

4-(3,5-difluorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

InChI

InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)

InChI Key

SSBFKGDYTIRSOC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a butanoic acid backbone featuring a ketone functional group. This compound belongs to the class of phenylacetic acids and is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl group enhances its chemical properties, making it a subject of interest in research and industry.

Synthesis and Characterization:

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a synthetic organic molecule with the chemical formula C₁₀H₈F₂O₃ and CAS number 302912-30-7. The detailed synthesis of this compound has not been extensively reported in the scientific literature. However, a few studies mention its preparation through various methods like Claisen condensation, Knoevenagel condensation, or malonic acid synthesis [, ].

Potential Biological Applications:

Research suggests that 4-(3,5-Difluorophenyl)-4-oxobutyric acid might possess potential biological activities, but these findings are limited and require further investigation. Some studies have explored its:

  • Antimicrobial activity: One study reported weak to moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria []. However, further studies are needed to confirm and understand the mechanism of action.
  • HDAC (Histone Deacetylase) inhibitory activity: Another study indicated potential HDAC inhibitory activity, suggesting a possible role in cancer research []. However, the study lacked detailed information on the potency and selectivity of the compound, and further research is necessary to explore its therapeutic potential.
, which include:

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Typical reagents include halogens or nitrating agents under acidic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used, with oxidation yielding carboxylic acids and reduction producing alcohols.

Research indicates that 4-(3,5-Difluorophenyl)-4-oxobutyric acid may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation as a therapeutic agent. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate biological pathways related to oxidative stress and inflammation.

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid typically involves several key steps:

  • Starting Materials: The synthesis usually begins with commercially available 3,5-difluorobenzaldehyde and malonic acid.
  • Base Reaction: These starting materials are reacted in the presence of a base (such as sodium ethoxide) to form an intermediate.
  • Decarboxylation: The intermediate undergoes decarboxylation to yield the desired product.
  • Oxidation Steps: Additional oxidation steps may be employed to ensure the formation of the ketone functional group.

In industrial settings, optimized methods may include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity.

4-(3,5-Difluorophenyl)-4-oxobutyric acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
  • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  • Industry: It is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.

The interaction studies involving 4-(3,5-Difluorophenyl)-4-oxobutyric acid focus on understanding how it binds to specific molecular targets. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic applications. Initial findings suggest that the compound may influence pathways related to oxidative stress and inflammation through enzyme modulation.

Several compounds share structural similarities with 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Notable examples include:

  • 3,5-Dimethoxyphenylacetic acid: Shares a similar phenyl group but differs in functional groups.
  • 4-(3-Fluorophenyl)-4-oxobutyric acid: Similar structure with only one fluorine substituent.
  • 4-(3,4-Difluorophenyl)-4-oxobutanoic acid: Contains two fluorine substituents on the phenyl ring but differs slightly in the carbon chain length.

Uniqueness

The uniqueness of 4-(3,5-Difluorophenyl)-4-oxobutyric acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms enhances its stability and reactivity profile, making it a versatile intermediate for various synthetic and research applications.

4-(3,5-Difluorophenyl)-4-oxobutyric acid (CAS 302912-30-7) is a fluorinated organic compound with the molecular formula C₁₀H₈F₂O₃ and a molecular weight of 214.17 g/mol. Its structure features a 3,5-difluorophenyl group linked to a γ-ketobutyric acid moiety (Fig. 1). Key physicochemical properties include:

PropertyValueSource
Melting Point116–119°C
Boiling Point366.3°C at 760 mmHg
Density1.363 g/cm³
SMILES NotationOC(=O)CCC(=O)c1cc(F)cc(F)c1
InChIKeySSBFKGDYTIRSOC-UHFFFAOYSA-N

The compound’s significance lies in its role as a key intermediate in pharmaceutical synthesis. Fluorinated aromatic groups enhance metabolic stability and bioavailability in drug candidates, making this compound valuable for developing therapeutics such as sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes.

Historical Context in Organic Chemistry Research

The synthesis of 4-(3,5-difluorophenyl)-4-oxobutyric acid traces back to classical Friedel-Crafts acylation methods. Early approaches involved reacting 3,5-difluorophenylmagnesium bromide with succinic anhydride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example, Guo et al. (2022) optimized this reaction using tetrahydrofuran (THF) at −40°C to 20°C, achieving an 80% yield.

Over time, advancements focused on catalytic efficiency and stereoselectivity. The introduction of chiral auxiliaries, such as (S)-benzyl-2-oxazolidinone, enabled enantioselective synthesis of related β-amino acid derivatives. These developments aligned with broader trends in green chemistry, emphasizing solvent reduction and recyclable catalysts.

Current Research Landscape and Applications

Pharmaceutical Intermediate

The compound is critical in synthesizing sitagliptin, where its fluorinated phenyl group contributes to target binding affinity. Recent patents (e.g., CN102320957B) describe novel routes to analogous trifluorophenyl ketobutyric acids, highlighting ongoing interest in scalable production.

Material Science

While direct applications in materials are less documented, fluorinated γ-keto acids are explored as monomers for high-performance polymers. Their electron-withdrawing fluorine atoms improve thermal stability and chemical resistance.

Synthetic Methodology Innovations

Recent studies emphasize flow chemistry and catalytic asymmetric synthesis. For instance, continuous-flow reactors have been employed to enhance reaction control and reduce byproducts in ketobutyric acid derivatives. Additionally, enzymatic approaches using ketoreductases are being investigated for chiral resolution.

Molecular Structure and Formula

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by a distinctive molecular architecture that incorporates both aromatic and aliphatic structural elements [1] [2]. The compound possesses the molecular formula C₁₀H₈F₂O₃, indicating the presence of ten carbon atoms, eight hydrogen atoms, two fluorine atoms, and three oxygen atoms within its molecular framework [1] [3] [4]. The molecular weight of this compound is precisely 214.17 grams per mole [1] [2] [5].

The structural composition reveals a butanoic acid backbone that serves as the primary aliphatic chain, with a ketone functionality positioned at the fourth carbon atom [1] [4]. This ketone group is directly bonded to a difluorophenyl moiety, creating a unique molecular architecture that combines the properties of both aromatic and carbonyl-containing compounds [2] [4]. The exact mass of the molecule has been determined to be 214.04415 grams per mole, providing precise molecular weight data for analytical applications [5].

PropertyValue
Molecular FormulaC₁₀H₈F₂O₃
Molecular Weight (g/mol)214.17
Exact Mass (g/mol)214.04415
Melting Point (°C)116-119
Boiling Point (°C)366.3 ± 32.0 (predicted)
Density (g/cm³)1.363 ± 0.06 (predicted)
pKa4.31 ± 0.17 (predicted)

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

The official International Union of Pure and Applied Chemistry nomenclature for this compound is 4-(3,5-difluorophenyl)-4-oxobutanoic acid [4] [6] [7]. This systematic name accurately describes the molecular structure by identifying the butanoic acid backbone with a ketone group at the fourth position and a difluorophenyl substituent containing fluorine atoms at the 3 and 5 positions of the aromatic ring [4] [6].

Several alternative names are employed in scientific literature and commercial databases to refer to this compound [8] [7] [9]. The compound is frequently identified as 4-(3,5-Difluorophenyl)-4-oxobutyric acid, representing a commonly used variant of the systematic name [1] [8] [7]. Another recognized nomenclature is Benzenebutanoic acid, 3,5-difluoro-γ-oxo-, which emphasizes the benzene ring origin and the gamma position of the ketone group relative to the carboxylic acid functionality [8] [9].

The designation 3,5-Difluoro-γ-oxobenzenebutanoic acid provides an alternative systematic approach to naming the compound by highlighting the fluorine substitution pattern and the relative position of the oxo group [8] [9]. Additionally, the compound appears in databases under the abbreviated form 4-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID, though this representation omits standard punctuation conventions [8] [9].

Name TypeName
International Union of Pure and Applied Chemistry Name4-(3,5-difluorophenyl)-4-oxobutanoic acid
Alternative Name 14-(3,5-Difluorophenyl)-4-oxobutyric acid
Alternative Name 2Benzenebutanoic acid, 3,5-difluoro-γ-oxo-
Alternative Name 33,5-Difluoro-γ-oxobenzenebutanoic acid
Alternative Name 44-(3 5-DIFLUOROPHENYL)-4-OXOBUTYRIC ACID

Chemical Registry Information

Chemical Abstracts Service Number and Database Identifiers

The Chemical Abstracts Service registry number for 4-(3,5-Difluorophenyl)-4-oxobutyric acid is 302912-30-7, serving as the primary identifier for this compound in chemical databases and regulatory systems [1] [2] [4]. This unique numerical identifier facilitates precise identification and tracking of the compound across various scientific and commercial platforms [1] [2].

The MDL number MFCD01320074 provides an additional standardized identifier used in chemical inventory systems and molecular databases [2] [4] [6]. The European Community number 623-083-0 represents the regulatory identifier assigned within European chemical registration systems [7]. The DSSTox Substance ID DTXSID50394704 serves as the identifier within the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency [7].

PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns the Compound ID 3653818 to this molecule [7]. The ChemicalBook database utilizes the identifier CB4504445 for cataloging and referencing purposes [9]. These multiple identifiers ensure comprehensive coverage across different database systems and facilitate cross-referencing between various chemical information resources [2] [4] [7].

Database/RegistryIdentifier
Chemical Abstracts Service Registry Number302912-30-7
MDL NumberMFCD01320074
European Community Number623-083-0
DSSTox Substance IDDTXSID50394704
PubChem Compound ID3653818
ChemicalBook NumberCB4504445

International Chemical Identifier and International Chemical Identifier Key Representations

The International Chemical Identifier for 4-(3,5-Difluorophenyl)-4-oxobutyric acid is InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15) [1] [4] [5]. This standardized representation provides a complete description of the molecular structure, including connectivity, hydrogen distribution, and stereochemical information [1] [4]. The International Chemical Identifier format enables precise structural communication and facilitates database searching across different chemical information systems [4] [5].

The corresponding International Chemical Identifier Key is SSBFKGDYTIRSOC-UHFFFAOYSA-N, which serves as a condensed hash-based identifier derived from the full International Chemical Identifier string [1] [4] [5]. This key provides a shorter, more manageable identifier while maintaining the uniqueness required for molecular identification [4] [5]. The International Chemical Identifier Key facilitates rapid database queries and cross-referencing between different chemical databases and software systems [1] [5].

The Simplified Molecular Input Line Entry System notation for this compound is represented as OC(=O)CCC(=O)c1cc(F)cc(F)c1 [1] [2] [4]. This linear notation provides a compact representation of the molecular structure that can be easily processed by chemical software and databases [2] [4]. The canonical Simplified Molecular Input Line Entry System format C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O offers an alternative standardized representation that ensures consistent molecular description across different systems [4] [6].

Representation TypeValue
International Chemical IdentifierInChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)
International Chemical Identifier KeySSBFKGDYTIRSOC-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemOC(=O)CCC(=O)c1cc(F)cc(F)c1
Canonical Simplified Molecular Input Line Entry SystemC1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

Structural Characterization

Key Functional Groups

The molecular architecture of 4-(3,5-Difluorophenyl)-4-oxobutyric acid incorporates several distinct functional groups that define its chemical properties and reactivity patterns [1] [4] [10]. The carboxylic acid functional group occupies the terminal position of the butanoic acid chain, providing the characteristic acidic properties associated with carboxyl functionality [1] [8] [10]. This carboxylic acid group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a hydroxyl group, creating the -COOH moiety that defines the compound's acidic nature [8] [10].

The ketone functional group represents another critical structural element positioned at the fourth carbon atom of the butanoic acid backbone [1] [4] [10]. This carbonyl functionality features a carbon atom double-bonded to oxygen and flanked by two carbon substituents, creating the characteristic C=O ketone structure [10] [11]. The ketone group's adjacency to the aromatic ring system influences both the electronic properties and reactivity patterns of the molecule [10] .

The aromatic ring system consists of a benzene core with two fluorine substituents positioned at the meta positions (3,5-positions relative to the ketone attachment point) [1] [4] [7]. This difluorophenyl moiety introduces electron-withdrawing effects that influence the overall electronic distribution within the molecule [10] . The fluorine atoms, being highly electronegative, create localized electron deficiency in the aromatic system and affect the chemical behavior of adjacent functional groups [10] .

The aliphatic chain component comprises a four-carbon butanoic acid backbone that connects the carboxylic acid and ketone functionalities [1] [4]. This alkyl chain provides structural flexibility and serves as a bridge between the polar functional groups and the aromatic system [4]. The methylene groups within this chain adopt tetrahedral geometry around each carbon center, contributing to the overall three-dimensional structure of the molecule [13] [14].

Functional GroupLocation in MoleculeDescription
Carboxylic acidTerminal position (-COOH)Carboxyl group providing acidic properties
Ketone (carbonyl)Fourth carbon position (C=O)Carbonyl group adjacent to aromatic ring
Aromatic ring (benzene)3,5-Difluorophenyl groupBenzene ring with electron-withdrawing fluorine atoms
Fluorine substituentsMeta positions on benzene ringTwo fluorine atoms in meta positions (3,5)
Alkyl chainButanoic acid backboneFour-carbon aliphatic chain with ketone and carboxyl functionalities

Bond Angles and Molecular Geometry

The molecular geometry of 4-(3,5-Difluorophenyl)-4-oxobutyric acid reflects the hybridization states and electronic environments of its constituent atoms [11] [13] [14]. The carboxylic acid carbon exhibits sp² hybridization, resulting in trigonal planar geometry with bond angles approximating 120 degrees [11] [14]. This planar arrangement around the carboxyl carbon optimizes orbital overlap and accommodates the double bond character of the carbonyl group [14].

The ketone carbon also demonstrates sp² hybridization, creating trigonal planar geometry with bond angles of approximately 120 degrees [11] [13] [14]. The planar arrangement around the ketone carbon facilitates optimal orbital overlap for the carbon-oxygen double bond and positions the aromatic substituent in the same plane as the carbonyl group [11] [13]. This geometric arrangement influences the electronic communication between the aromatic system and the ketone functionality [11].

All carbon atoms within the aromatic ring system maintain sp² hybridization, resulting in the characteristic planar hexagonal geometry of benzene with bond angles of exactly 120 degrees [13] [15]. The aromatic carbons bonded to fluorine atoms retain this planar geometry, with the carbon-fluorine bonds extending perpendicularly from the ring plane [13]. The fluorine atoms themselves exhibit sp³ hybridization in their bonding to the aromatic carbons, though the carbon-fluorine bond maintains linear geometry with a bond angle of 180 degrees [13].

The aliphatic carbon atoms within the butanoic acid chain demonstrate sp³ hybridization, creating tetrahedral geometry around each carbon center with bond angles approximating 109.5 degrees [13] [16] [14]. This tetrahedral arrangement provides the structural flexibility necessary for the aliphatic chain to adopt various conformations while maintaining optimal orbital overlap [16] [14]. The combination of these different geometric arrangements creates a complex three-dimensional molecular structure that influences the compound's physical and chemical properties [11] [13] [14].

Molecular RegionHybridizationGeometryBond Angles (degrees)
Carboxylic acid carbon (COOH)sp²Trigonal planar~120°
Ketone carbon (C=O)sp²Trigonal planar~120°
Aromatic carbon atomssp²Trigonal planar120°
Aliphatic carbon atoms (CH₂)sp³Tetrahedral~109.5°
Fluorine atomssp³Linear (C-F bond)180° (C-F)

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(3,5-Difluorophenyl)-4-oxobutyric acid

Dates

Modify: 2023-08-15

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